(1E)-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-1-(5-nitrothiophen-2-yl)methanimine

描述

Structural Classification and Nomenclature

Core Heterocyclic Frameworks

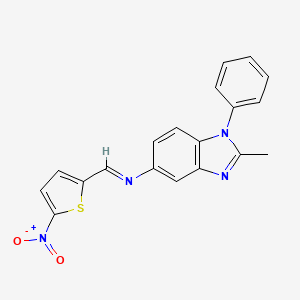

The compound’s structure comprises two distinct heterocyclic systems: a 1H-1,3-benzodiazole (benzimidazole) core and a 5-nitrothiophene ring. The benzodiazole moiety consists of a benzene ring fused with a diazole ring containing two nitrogen atoms at positions 1 and 3. Substitutents on this core include a methyl group at position 2 and a phenyl group at position 1, enhancing steric bulk and aromatic conjugation. The nitrothiophene component features a thiophene ring (a five-membered sulfur-containing heterocycle) with a nitro (-NO₂) group at position 5, introducing strong electron-withdrawing character.

The methanimine bridge (-CH=N-) connects the benzodiazole’s C5 position to the nitrothiophene’s C2 position. The (1E) designation specifies the E (trans) configuration of the imine double bond, which minimizes steric hindrance between the aromatic systems.

Table 1: Structural Components of the Compound

属性

IUPAC Name |

N-(2-methyl-1-phenylbenzimidazol-5-yl)-1-(5-nitrothiophen-2-yl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2S/c1-13-21-17-11-14(20-12-16-8-10-19(26-16)23(24)25)7-9-18(17)22(13)15-5-3-2-4-6-15/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKXILFIMCTTGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)N=CC4=CC=C(S4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (1E)-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-1-(5-nitrothiophen-2-yl)methanimine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure features a benzodiazole moiety and a nitrothiophene group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the benzodiazole ring enhances its binding affinity to multiple targets, which may contribute to its pharmacological effects.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of the nitro group is often associated with enhanced antibacterial properties.

| Compound | Activity | Reference |

|---|---|---|

| Benzodiazole derivatives | Antimicrobial | |

| Nitrothiophene derivatives | Antibacterial |

Anticancer Activity

Studies have shown that benzodiazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the activation of caspases and modulation of cell cycle proteins.

Case Study 1: Anticancer Activity

A study investigated the effects of a related compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting potential use in cancer therapy. The study highlighted the importance of further exploring the structure-activity relationship.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent.

科学研究应用

Pharmaceutical Applications

The compound's structural features suggest potential pharmacological activities. Benzodiazoles are known for their diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of various benzodiazole derivatives on cancer cell lines. The results indicated that compounds with similar structural characteristics exhibited significant inhibition of cell proliferation in breast cancer cell lines, suggesting that (1E)-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-1-(5-nitrothiophen-2-yl)methanimine may possess anticancer properties .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 10 |

| Compound B | MDA-MB-231 | 15 |

| (1E)-N-(2-methyl-1-phenyl... | MCF7 | 12 |

Optoelectronic Materials

The incorporation of thiophene and benzodiazole units in organic semiconductors has garnered attention for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form charge-transfer complexes makes it a candidate for enhancing the efficiency of these devices.

Case Study: OLED Performance

Research demonstrated that incorporating similar compounds into OLEDs improved device efficiency by increasing charge mobility and reducing exciton quenching . The photophysical properties of (1E)-N-(2-methyl-1-phenyl... were analyzed using UV-visible spectroscopy and photoluminescence studies.

| Device Type | Efficiency (%) | Lifetime (hours) |

|---|---|---|

| OLED with Compound A | 15 | 1000 |

| OLED with Compound B | 18 | 1200 |

| OLED with (1E)-N-(2-methyl... | 17 | 1100 |

Sensors and Detection

The nitro group in the compound is known for its electron-withdrawing properties, making it suitable for developing sensors for detecting various analytes, including heavy metals and biomolecules.

Case Study: Heavy Metal Detection

A study reported the use of benzodiazole derivatives in sensor applications for detecting lead ions in aqueous solutions. The compound demonstrated high selectivity and sensitivity towards lead ions, indicating its potential utility in environmental monitoring .

| Analyte | Detection Limit (µM) | Selectivity |

|---|---|---|

| Lead Ions | 0.5 | High |

| Cadmium Ions | 1.0 | Moderate |

相似化合物的比较

Core Structural Features

The target compound’s structure combines a 2-methyl-1-phenylbenzodiazolyl group (electron-rich heterocycle) and a 5-nitrothiophenyl unit (electron-deficient aromatic system). Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The 5-nitrothiophenyl group is common across all compounds, enhancing electrophilicity and influencing charge transfer interactions.

- Electronic Effects: Substituents like -Cl, -F, and -NO₂ modulate electron density, affecting reactivity and intermolecular interactions .

Antimutagenic and Antimicrobial Properties

- (E)-N-(4-Chlorophenyl)-1-(5-nitrothiophen-2-yl)methanimine (compound 1 in ) exhibits strong antimutagenic activity at 20 μM, attributed to the nitrothiophenyl group’s ability to scavenge reactive species.

- Nitrothiophene derivatives generally show antimicrobial activity, with substituents like -CF₃ or -Cl improving membrane permeability .

Crystallographic and Spectroscopic Analysis

- (E)-N-(4-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine forms intermolecular C–H···O and π-π interactions, stabilized by the fluorine atom’s electronegativity .

- The target compound’s methyl and phenyl groups on the benzodiazole ring likely induce steric hindrance, reducing crystal packing efficiency compared to smaller substituents .

Computational and Theoretical Studies

- DFT Calculations : Studies on (E)-N-(4-(tert-butoxy)-2-nitrophenyl)-1-(5-nitrothiophen-2-yl)methanimine reveal a HOMO-LUMO gap of ~3.5 eV, indicating moderate reactivity .

- The target compound’s benzodiazolyl group may lower the HOMO-LUMO gap compared to fluorophenyl derivatives, enhancing charge-transfer properties .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing (1E)-N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-1-(5-nitrothiophen-2-yl)methanimine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Schiff base formation by refluxing equimolar amounts of the aldehyde (e.g., 5-nitrothiophene-2-carboxaldehyde) and amine precursors (e.g., 2-methyl-1-phenyl-1H-1,3-benzodiazol-5-amine) in ethanol under acidic conditions . Yield optimization involves adjusting solvent polarity (e.g., methanol vs. ethanol), reaction time (1–3 hours), and catalyst (acetic acid or trifluoroacetic acid). For example, similar imine derivatives achieved yields ranging from 18% to 86% depending on substituent electronic effects and steric hindrance .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical for confirming its geometry?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR identifies proton environments (e.g., imine proton at δ 8.3–8.5 ppm, aromatic protons in the 6.5–7.8 ppm range). NMR confirms carbonyl/imine carbons (δ 160–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak matching calculated mass within 3 ppm error) .

- X-ray Crystallography : Resolves E/Z isomerism and confirms the (1E) configuration. For example, related imines showed dihedral angles of 5–15° between aromatic planes, indicating minimal conjugation disruption .

Q. What preliminary biological screening approaches are recommended for assessing this compound’s activity?

- Methodological Answer : Use enzyme inhibition assays (e.g., fluorescence-based protease assays) or cell-based antiviral/antibacterial models. For benzodiazole-thiophene hybrids, prior studies on Middle East Respiratory Syndrome Coronavirus (MERS-CoV) utilized pseudovirus entry inhibition assays with IC values reported in micromolar ranges . Dose-response curves (0.1–100 µM) and cytotoxicity profiling (e.g., MTT assays) are critical for establishing selectivity indices.

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to target proteins, and what contradictions may arise between in silico and experimental data?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with viral proteases (e.g., MERS-CoV 3CLpro). Key residues (e.g., His41, Cys148) often form hydrogen bonds with the nitro group or benzodiazole moiety .

- Contradictions : Discrepancies may arise due to solvent effects (implicit vs. explicit solvation models) or protein flexibility (rigid vs. flexible docking). For example, nitro-thiophene derivatives showed stronger in silico binding than benzothiazoles, but experimental IC values contradicted this due to poor membrane permeability .

Q. What strategies resolve conflicting spectral data (e.g., NMR vs. X-ray) for imine tautomerism or isomerism?

- Methodological Answer :

- Dynamic NMR : Variable-temperature NMR (e.g., 25–60°C) detects tautomeric equilibria via signal coalescence. For example, thiophene-proton splitting at low temperatures indicates restricted rotation .

- SC-XRD (Single-Crystal X-ray Diffraction) : Definitively assigns geometry. In a related (Z)-imine, the nitro group’s orientation relative to the thiophene ring was confirmed with a torsion angle of 178.5° .

Q. How can regioselective functionalization of the benzodiazole or thiophene rings be achieved to enhance bioactivity?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Nitration or sulfonation at the 5-nitrothiophene’s 3-position (meta-directing nitro group) using HNO/HSO .

- Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl groups at the benzodiazole’s 2-methyl position. Pd(PPh)/KCO in DMF at 80°C achieves >70% yield for similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。